Glucosamine-2-13C hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

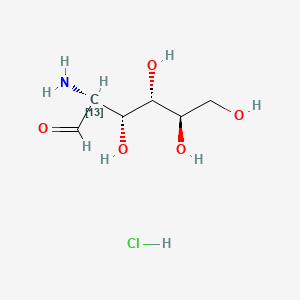

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO5 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(213C)hexanal;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i3+1; |

InChI Key |

CBOJBBMQJBVCMW-NGXWWYOQSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C@H](C=O)N)O)O)O)O.Cl |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Preparation of Glucosamine-2-13C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route for Glucosamine-2-13C hydrochloride, a critical isotopically labeled standard for metabolic research and drug development. The proposed methodology centers on an enzymatic approach, leveraging the specificity of glutamine:fructose-6-phosphate amidotransferase (GFAT) to introduce the 13C label at the C-2 position. This document outlines the theoretical reaction pathway, details the necessary experimental protocols, and presents expected quantitative data and characterization methods.

Introduction

Glucosamine, an amino sugar, is a fundamental precursor in the biosynthesis of glycosylated proteins and lipids.[1][2] Isotopically labeled glucosamine, particularly at the C-2 position, serves as an invaluable tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.[2] This guide details a chemo-enzymatic strategy for the synthesis of this compound, beginning with a commercially available 13C-labeled precursor.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process, beginning with the phosphorylation of [2-13C]fructose, followed by an enzymatic amination, and concluding with dephosphorylation and purification.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| [2-13C]Fructose | Commercially Available | ≥98% |

| Hexokinase | Sigma-Aldrich | ≥10 units/mg |

| ATP, disodium salt | Sigma-Aldrich | ≥99% |

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Commercially available or expressed | As specified |

| L-Glutamine | Sigma-Aldrich | ≥99% |

| Acid Phosphatase | Sigma-Aldrich | ≥1 unit/mg |

| Hydrochloric Acid (HCl) | Fisher Scientific | ACS Grade |

| Ethanol, 200 Proof | Decon Labs | USP Grade |

| Activated Charcoal | Sigma-Aldrich | Decolorizing |

| Dowex 50W-X8 Resin | Sigma-Aldrich | 100-200 mesh |

Step 1: Synthesis of [2-13C]Fructose-6-Phosphate

This step involves the enzymatic phosphorylation of [2-13C]fructose using hexokinase and ATP.

Procedure:

-

Dissolve [2-13C]fructose in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a slight molar excess of ATP and a catalytic amount of MgCl2.

-

Initiate the reaction by adding hexokinase.

-

Incubate the reaction mixture at 37°C and monitor the formation of [2-13C]fructose-6-phosphate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction can be stopped by heat inactivation of the enzyme or by the addition of a protein precipitating agent.

-

The product, [2-13C]fructose-6-phosphate, can be used in the subsequent step with or without purification.

Step 2: Enzymatic Amination to [2-13C]Glucosamine-6-Phosphate

The key step of introducing the labeled amino group at the C-2 position is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][3]

Procedure:

-

To the solution containing [2-13C]fructose-6-phosphate, add L-glutamine in a slight molar excess.

-

Adjust the pH of the solution to the optimal range for GFAT activity (typically around pH 7.5).

-

Initiate the amination reaction by the addition of GFAT.

-

Incubate the mixture at 37°C. The progress of the reaction can be monitored by following the disappearance of the fructose-6-phosphate or the appearance of the glucosamine-6-phosphate product using HPLC.

-

Once the reaction is complete, terminate the enzymatic activity, for instance, by boiling the reaction mixture.

Caption: Enzymatic conversion of [2-13C]Fructose-6-Phosphate to [2-13C]Glucosamine-6-Phosphate.

Step 3: Dephosphorylation and Purification of this compound

The final step involves the removal of the phosphate group and purification of the target compound as its hydrochloride salt.

Procedure:

-

Adjust the pH of the solution containing [2-13C]glucosamine-6-phosphate to the optimal pH for acid phosphatase (typically pH 4-6).

-

Add acid phosphatase to the solution and incubate at 37°C. Monitor the dephosphorylation by TLC or HPLC.

-

After completion, inactivate the enzyme by heating.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Apply the acidified solution to a cation-exchange column (e.g., Dowex 50W-X8) pre-equilibrated with dilute HCl.

-

Wash the column with deionized water to remove any unreacted sugars and salts.

-

Elute the Glucosamine-2-13C with a gradient of hydrochloric acid.

-

Collect the fractions containing the product, which can be identified by a suitable colorimetric assay or TLC.

-

Combine the product-containing fractions and concentrate under reduced pressure to yield crystalline this compound.

-

The crystals can be further purified by recrystallization from aqueous ethanol.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value | Method of Analysis |

| Overall Yield | 40-60% | Gravimetric |

| Isotopic Purity | >98% | Mass Spectrometry |

| Chemical Purity | >98% | HPLC |

| ¹³C NMR (D₂O) | Shift at C-2 | ¹³C NMR Spectroscopy |

| Mass Spectrum | [M+H]⁺ ion | ESI-MS |

Characterization:

-

¹³C NMR Spectroscopy: The most definitive method to confirm the position of the isotopic label. The spectrum of the final product should show a significantly enhanced signal for the C-2 carbon compared to the natural abundance spectrum of unlabeled glucosamine hydrochloride.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the labeled product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the chemical purity of the final product.

Caption: Workflow for purification and characterization of the final product.

Conclusion

The chemo-enzymatic approach detailed in this guide presents a viable and specific method for the synthesis of this compound. The use of glutamine:fructose-6-phosphate amidotransferase ensures the precise introduction of the 13C-labeled amino group at the C-2 position. Careful execution of the outlined experimental protocols and rigorous characterization will yield a high-purity, isotopically labeled standard essential for advanced research in metabolism and drug development.

References

Glucosamine-2-13C Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glucosamine-2-13C hydrochloride, a stable isotope-labeled form of glucosamine hydrochloride. This document furnishes its core chemical properties, details on its analysis and preparation, and insights into its role in key biological signaling pathways. The inclusion of a ¹³C isotope at the second carbon position makes it an invaluable tool for metabolic tracing and pharmacokinetic studies, allowing researchers to track its uptake, distribution, and incorporation into various biomolecules.

Core Chemical and Physical Properties

This compound is a monosaccharide derivative where the carbon atom at the second position is replaced with its stable isotope, ¹³C. This isotopic labeling is crucial for studies requiring mass differentiation from the naturally abundant ¹²C.

| Property | Value | Citation |

| Synonyms | 2-Amino-2-deoxy-D-glucose-2-13C Hydrochloride | [1] |

| Molecular Formula | ¹³C C₅H₁₃NO₅ · HCl | [1] |

| Molecular Weight | 216.625 g/mol | [1] |

| Unlabeled CAS Number | 66-84-2 | [1][2] |

Experimental Protocols

The following sections detail methodologies relevant to the preparation and analysis of glucosamine hydrochloride and its isotopologues. These protocols are foundational for researchers working with this compound.

Preparation of Glucosamine Hydrochloride from Chitin

Glucosamine hydrochloride can be prepared from the hydrolysis of chitin, a naturally abundant polymer found in the exoskeletons of crustaceans. A general procedure involves the following steps:

-

Decalcification: Raw chitinaceous material, such as crab or shrimp shells, is treated with dilute hydrochloric acid to remove calcium carbonate.

-

Hydrolysis: The resulting chitin is hydrolyzed with concentrated hydrochloric acid at elevated temperatures (e.g., 95°C for approximately 75 minutes). This process breaks the glycosidic bonds of the chitin polymer and deacetylates the N-acetylglucosamine units to yield glucosamine.

-

Decolorization and Crystallization: The hydrolysate is cooled to allow for the crystallization of glucosamine hydrochloride. The solution is then treated with activated charcoal to remove pigments and other impurities.

-

Purification: The crystals are washed with ethanol and can be further purified by recrystallization or ion-exchange chromatography to yield high-purity glucosamine hydrochloride.

Analysis in Biological Samples

1. Sample Preparation for Amino Acid Analysis:

-

Plasma samples are mixed with an equal volume of 3% (w/w) sulfosalicylic acid and incubated at 4°C for 1 hour to precipitate proteins.

-

The mixture is then centrifuged, and the supernatant containing the free amino acids is collected for analysis by an automatic amino acid analyzer.

2. LC-MS/MS Analysis in Human Plasma and Urine:

-

For pharmacokinetic studies, plasma and urine samples can be prepared for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

-

Due to the hydrophilic nature of glucosamine, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is often employed to improve chromatographic retention and detection sensitivity.

-

A typical workflow involves protein precipitation followed by derivatization of the supernatant before injection into the LC-MS/MS system.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Tracing:

-

Tissues or cells cultured with this compound can be analyzed by ¹³C NMR to trace the metabolic fate of the labeled carbon.

-

Samples, such as cartilage explants, are coarsely chopped and placed in an NMR tube with a suitable buffer (e.g., phosphate-buffered saline).

-

¹³C NMR spectra are then acquired to identify the molecules into which the ¹³C label has been incorporated.

Signaling Pathways and Biological Role

Glucosamine is a fundamental precursor in the biochemical synthesis of glycosylated proteins and lipids. Its isotopically labeled form, this compound, is instrumental in elucidating its involvement in various cellular processes.

Hexosamine Biosynthesis Pathway (HBP)

Glucosamine enters the Hexosamine Biosynthesis Pathway (HBP) and is converted to UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) protein modification, a post-translational modification that regulates the function of numerous cellular proteins.

Caption: Metabolic fate of Glucosamine-2-13C via the Hexosamine Biosynthesis Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling

In human chondrocytes, glucosamine has been shown to inhibit the IL-1β-stimulated production of matrix metalloproteases (MMPs), which are involved in cartilage degradation. This inhibitory effect is mediated through the suppression of the phosphorylation of c-jun amino-terminal kinase (JNK) and p38 MAPK, key components of the MAPK signaling cascade.

Caption: Glucosamine's inhibition of the IL-1β-induced MAPK signaling pathway in chondrocytes.

Other Associated Pathways

Research also links glucosamine to other significant signaling pathways:

-

TGF-β and IGF-I Signaling: In bovine chondrocytes, glucosamine and its derivatives can influence the cellular response to growth factors like Transforming Growth Factor-β3 (TGF-β3) and Insulin-like Growth Factor-I (IGF-I), which are crucial for cartilage homeostasis.

-

Autophagy and HIF/HIF Prolyl-Hydroxylase: Glucosamine has been implicated in the regulation of autophagy and the Hypoxia-inducible factor (HIF) pathway, suggesting a role in cellular stress responses and metabolism.

Conclusion

This compound is a powerful research tool for delineating the metabolic fate and biological functions of glucosamine. Its application in tracer studies provides definitive evidence of its uptake and incorporation into tissues like articular cartilage. The insights gained from such studies are invaluable for understanding its mechanism of action and for the development of novel therapeutics for conditions such as osteoarthritis.

References

The Unseen Workhorse: A Technical Guide to 13C Natural Abundance and its Power in Labeling Experiments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of carbon-13 (¹³C) and its critical role in modern scientific research. From its natural abundance to its application in sophisticated labeling experiments, this document provides a comprehensive overview for professionals in drug development and various scientific disciplines. We will delve into the core concepts, present detailed experimental protocols, and offer quantitative data to illuminate the power of ¹³C in elucidating metabolic pathways, quantifying protein dynamics, and accelerating drug discovery.

The Core Principle: Understanding Carbon-13

Carbon, the backbone of life, is composed of several isotopes. The most common is carbon-12 (¹²C), while carbon-13 (¹³C) is a stable, non-radioactive isotope that constitutes approximately 1.1% of all naturally occurring carbon.[1][2] This seemingly small fraction is the cornerstone of ¹³C-based labeling experiments. By introducing molecules enriched with ¹³C into biological systems, researchers can trace the path of these labeled atoms through complex metabolic networks.[3][4]

The key physical property that makes ¹³C invaluable is its nuclear spin of +1/2, which allows it to be detected by nuclear magnetic resonance (NMR) spectroscopy.[1] Furthermore, its slightly higher mass compared to ¹²C enables its differentiation and quantification by mass spectrometry (MS). These analytical techniques are the workhorses for detecting the incorporation of ¹³C into various biomolecules.

Natural Abundance and Isotopic Enrichment

The natural abundance of ¹³C is not perfectly uniform across all substances and can vary slightly depending on the source. This baseline abundance is a critical consideration in labeling experiments, where the goal is to measure the enrichment of ¹³C above this natural background. The data derived from these experiments are often expressed as mass isotopologue distributions (MIDs), which describe the fractional abundance of each isotopologue for a given metabolite.

| Parameter | Value | Reference |

| Natural Abundance of ¹³C | ~1.1% | |

| Natural Abundance of ¹²C | ~98.9% | |

| Nuclear Spin of ¹³C | +1/2 | |

| Isotopic Mass of ¹²C | 12.000000 u | |

| Isotopic Mass of ¹³C | 13.003355 u |

Key Applications in Research and Drug Development

The ability to trace carbon metabolism has profound implications across various scientific fields, particularly in understanding disease and developing new therapeutics.

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions (fluxes) within a cell. By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, and analyzing the labeling patterns of downstream metabolites, researchers can create a detailed map of cellular metabolism. This is invaluable for identifying metabolic reprogramming in diseases like cancer and for discovering novel drug targets.

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the accurate relative quantification of proteins. In SILAC, two populations of cells are cultured in media containing either the natural ("light") or ¹³C-labeled ("heavy") forms of an essential amino acid (e.g., arginine, lysine). After a period of growth, the proteins in the "heavy" cells become fully labeled. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise measure of the relative abundance of each protein.

-

Drug Metabolism and Pharmacokinetics (DMPK): ¹³C-labeled compounds are instrumental in studying the metabolic fate of drugs. By administering a ¹³C-labeled drug candidate, researchers can track its absorption, distribution, metabolism, and excretion (ADME) properties, providing critical information for drug safety and efficacy assessments.

Experimental Protocols: A Step-by-Step Guide

The success of ¹³C labeling experiments hinges on meticulous experimental design and execution. Below are detailed protocols for two of the most common applications: ¹³C Metabolic Flux Analysis and SILAC.

Protocol for ¹³C Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for conducting a steady-state ¹³C-MFA experiment in cell culture.

Objective: To quantify intracellular metabolic fluxes.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose)

-

Dialyzed fetal bovine serum (if required)

-

Standard cell culture equipment (incubator, centrifuge, etc.)

-

Quenching solution (e.g., ice-cold methanol or saline)

-

Extraction solvent (e.g., 80% methanol)

-

Mass spectrometer (GC-MS or LC-MS)

Methodology:

-

Experimental Design:

-

Define the metabolic network of interest and the specific fluxes to be measured.

-

Select the appropriate ¹³C-labeled tracer based on the pathways under investigation. The choice of tracer significantly impacts the precision of the flux estimates.

-

Determine the optimal duration of the labeling experiment to ensure the cells reach a metabolic and isotopic steady state. This can be verified by measuring labeling patterns at multiple time points.

-

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the ¹³C-labeled substrate. For adherent cells, seed them at a density that allows for logarithmic growth throughout the experiment.

-

Ensure complete replacement of the natural substrate with the labeled version.

-

Maintain consistent culture conditions (temperature, CO₂, etc.) to ensure metabolic steady state.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the medium and adding an ice-cold quenching solution.

-

Extract intracellular metabolites using a suitable solvent. A common method involves adding a cold extraction solvent, scraping the cells, and collecting the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis by Mass Spectrometry:

-

Prepare the metabolite extract for analysis. This may involve derivatization for GC-MS analysis.

-

Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distributions (MIDs) of the targeted metabolites.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C and other isotopes.

-

Use specialized software (e.g., METRAN, INCA) to fit the measured MIDs to a metabolic model and estimate the intracellular fluxes.

-

Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

-

Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a step-by-step guide for a typical duplex SILAC experiment.

Objective: To relatively quantify protein abundance between two experimental conditions.

Materials:

-

Cell line of interest (must be auxotrophic for the amino acids to be labeled)

-

SILAC-grade cell culture medium (deficient in the amino acids to be labeled)

-

"Light" (natural abundance) amino acids (e.g., L-Arginine, L-Lysine)

-

"Heavy" (¹³C-labeled) amino acids (e.g., [U-¹³C₆]-L-Arginine, [U-¹³C₆]-L-Lysine)

-

Dialyzed fetal bovine serum

-

Standard cell culture and proteomics equipment (mass spectrometer, etc.)

-

Lysis buffer with protease inhibitors

Methodology:

-

Adaptation Phase:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" SILAC medium supplemented with natural amino acids.

-

The second population is grown in "heavy" SILAC medium supplemented with ¹³C-labeled amino acids.

-

Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.

-

Verify the incorporation efficiency (ideally >97%) by mass spectrometry analysis of a small cell sample.

-

-

Experimental Phase:

-

Once full incorporation is confirmed, apply the experimental conditions to the two cell populations (e.g., treat the "heavy" cells with a drug and use the "light" cells as a control).

-

Harvest the cells from both populations.

-

-

Sample Preparation:

-

Count the cells from each population and mix them in a 1:1 ratio. This early mixing minimizes experimental variability.

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration of the lysate.

-

-

Protein Digestion and Mass Spectrometry:

-

Digest the proteins into peptides using a protease such as trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and quantify the intensity of the "light" and "heavy" peptide pairs.

-

The ratio of the intensities of the heavy to light peptide pairs for a given protein reflects the relative abundance of that protein between the two experimental conditions.

-

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the workflows of ¹³C-MFA and SILAC, as well as a simplified metabolic pathway.

Caption: Workflow for ¹³C Metabolic Flux Analysis (MFA).

Caption: Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Caption: Tracing ¹³C from glucose through central carbon metabolism.

Conclusion

The natural abundance of ¹³C, though small, provides a powerful and safe tool for investigating the intricate workings of biological systems. The labeling experiments it enables, such as ¹³C-MFA and SILAC, offer unparalleled insights into cellular metabolism and protein dynamics. For researchers and professionals in drug development, a thorough understanding and proficient application of these techniques are essential for advancing our knowledge of disease mechanisms and for the rational design of novel therapeutics. This guide provides a solid foundation for harnessing the power of ¹³C in your research endeavors.

References

The Metabolic Journey of 13C-Labeled Glucosamine Following Oral Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of orally administered 13C-labeled glucosamine. By leveraging the precision of stable isotope labeling, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of glucosamine with high accuracy. This document synthesizes key findings from pivotal studies, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows to support further research and development in this area.

Introduction

Glucosamine, an amino sugar and a fundamental building block of glycosaminoglycans, is widely used as a dietary supplement for osteoarthritis. Understanding its metabolic journey is crucial for elucidating its mechanism of action and optimizing its therapeutic use. The use of 13C-labeled glucosamine allows for the definitive tracking of the exogenous compound, distinguishing it from the endogenous pool. This guide focuses on the metabolic pathways, quantitative distribution, and experimental methodologies associated with orally administered 13C-glucosamine.

Quantitative Data on the Metabolic Fate of Labeled Glucosamine

The following tables summarize the quantitative data from studies investigating the fate of orally administered labeled glucosamine. While direct, comprehensive human data on 13C-glucosamine is limited, data from a key canine study using 13C-glucosamine and human studies using 14C-glucosamine provide valuable insights into its absorption, tissue incorporation, and excretion.

Table 1: Tissue Distribution of ¹³C Following Oral Administration of ¹³C-Glucosamine-HCl in Dogs

| Tissue | Dog 1 (500 mg/day for 2 weeks) - % Increase in ¹³C vs. Control | Dog 2 (250 mg/day for 3 weeks) - % Increase in ¹³C vs. Control |

| Articular Cartilage | 2.3% | 1.6% |

| Liver | Highest percentage of ¹³C | Highest percentage of ¹³C |

| Spleen | < Articular Cartilage | < Articular Cartilage |

| Heart | < Articular Cartilage | < Articular Cartilage |

| Kidney | < Articular Cartilage | < Articular Cartilage |

| Skin | < Articular Cartilage | < Articular Cartilage |

| Skeletal Muscle | < Articular Cartilage | < Articular Cartilage |

| Lung | < Articular Cartilage | < Articular Cartilage |

| Costal Cartilage | < Articular Cartilage | < Articular Cartilage |

Data sourced from a study on the fate of oral glucosamine traced by 13C labeling in dogs.[1][2]

Table 2: Pharmacokinetic Parameters of Labeled Glucosamine Following Oral Administration in Humans (using ¹⁴C-glucosamine)

| Parameter | Value |

| Oral Absorption | ~90% |

| Urinary Excretion (% of administered radioactivity over 120h) | ~28% |

| Fecal Excretion (% of administered radioactivity over 120h) | <1% |

| Plasma Protein Incorporation | Radioactivity appears in plasma proteins, peaking at 8-10 hours and declining with a half-life of ~70 hours. |

| Bioavailability (AUC oral vs. IV) | ~26% |

Data is derived from pharmacokinetic studies in healthy male volunteers using 14C uniformly labeled glucosamine sulfate.[3][4] The lower bioavailability despite high absorption is attributed to a significant first-pass effect in the liver.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments in tracing the metabolic fate of 13C-glucosamine.

Animal Study Protocol for Tissue Distribution

This protocol is based on the methodology used to determine the incorporation of orally administered 13C-glucosamine into various tissues in a canine model.

-

Subject Allocation: Healthy dogs are divided into treatment and control groups.

-

¹³C-Glucosamine Administration:

-

The treatment group receives a daily oral dose of ¹³C-Glucosamine-HCl (e.g., 500 mg/dog/day).

-

The duration of administration is typically several weeks (e.g., 2-3 weeks) to allow for tissue incorporation.

-

-

Tissue Harvesting:

-

At the end of the treatment period, animals are euthanized.

-

A comprehensive set of tissues is harvested, including articular cartilage (e.g., from the tibial plateau and femoral condyles), liver, spleen, heart, kidney, skin, skeletal muscle, lung, and costal cartilage.

-

-

Sample Preparation: Tissues are processed for isotopic analysis. This may involve lyophilization and homogenization.

-

Isotopic Analysis:

-

Inductively Coupled Plasma Mass Spectroscopy (ICP-MS): To determine the percentage of ¹³C in each tissue sample with high sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and structure of ¹³C-Glucosamine within the tissues.

-

Human Pharmacokinetic Study Protocol

This protocol is a generalized representation based on human studies using radiolabeled glucosamine.

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Labeled Glucosamine Administration:

-

A single oral dose of labeled glucosamine (e.g., ¹³C or ¹⁴C-glucosamine sulfate) is administered.

-

-

Sample Collection:

-

Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose, and multiple time points post-dose up to 120 hours). Plasma is separated and stored.

-

Urine and Feces: All urine and feces are collected for a specified period (e.g., 120 hours) post-administration.

-

-

Sample Analysis:

-

Liquid Scintillation Counting (for ¹⁴C) or Mass Spectrometry (for ¹³C): To quantify the amount of labeled glucosamine and its metabolites in plasma, urine, and feces.

-

Chromatographic Methods (e.g., LC-MS/MS): To separate and identify the parent compound and its metabolites.

-

-

Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as absorption rate, bioavailability, half-life, and excretion pathways.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of glucosamine and a typical experimental workflow for a ¹³C-glucosamine study.

Metabolic Pathway of Glucosamine

Orally ingested glucosamine, after absorption, enters the hexosamine biosynthetic pathway (HBP). A key step is its conversion to glucosamine-6-phosphate, which is then acetylated and ultimately converted to UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycoproteins.

Caption: Metabolic pathway of orally administered ¹³C-glucosamine.

Experimental Workflow for a ¹³C-Glucosamine Study

The workflow for a typical study involving orally administered ¹³C-glucosamine encompasses administration, sample collection, preparation, and analysis to determine the distribution and metabolic fate of the labeled compound.

Caption: Experimental workflow for tracing ¹³C-glucosamine.

Conclusion

The use of 13C-labeled glucosamine has provided definitive evidence that orally administered glucosamine is absorbed, distributed to various tissues, including articular cartilage, and incorporated into macromolecules such as proteoglycans. While absorption is high, significant first-pass metabolism in the liver results in moderate systemic bioavailability. The primary metabolic route involves the hexosamine biosynthetic pathway, leading to the formation of UDP-GlcNAc, a vital precursor for glycosylation reactions. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field, facilitating the design of future studies to further unravel the intricate metabolic journey of glucosamine and its implications for human health.

References

- 1. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fate of Oral Glucosamine Traced by (13)C Labeling in the Dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of glucosamine in man. | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics of glucosamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Early Research and Studies Utilizing Glucosamine-2-13C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research employing Glucosamine-2-13C hydrochloride, a stable isotope-labeled monosaccharide crucial for tracing the metabolic fate of glucosamine in vivo. This document details experimental methodologies, summarizes key quantitative data, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction to Glucosamine and its Isotopic Labeling

Glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), essential components of proteoglycans found in cartilage and other connective tissues. To understand the pharmacokinetics and metabolic fate of exogenous glucosamine, stable isotope labeling is a powerful and non-radioactive method. This compound, with a carbon-13 isotope at the second carbon position, allows for the precise tracking of the glucosamine molecule and its incorporation into various tissues and biomolecules.

Synthesis of this compound

Key In Vivo Study: Tracing the Fate of Oral this compound

A pivotal early study investigated the biodistribution and incorporation of orally administered this compound in a canine model. This research provided definitive evidence that orally ingested glucosamine can be absorbed, distributed to joint tissues, and utilized by chondrocytes for proteoglycan biosynthesis.[4][5]

Experimental Design and Dosing Regimen

Two dogs were administered oral doses of 13C-GlcN-HCl. The dosing regimens were as follows:

-

Dog 1: 500 mg/day for 2 weeks

-

Dog 2: 250 mg/day for 3 weeks

Following the treatment period, various tissues, including articular cartilage, liver, spleen, heart, kidney, skin, skeletal muscle, lung, and costal cartilage, were harvested for analysis.

Quantitative Analysis of 13C Incorporation

The incorporation of the 13C label into different tissues was quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Percentage of 13C in Articular Cartilage

| Animal | Treatment Group | Increase in 13C in Articular Cartilage (compared to control) |

| Dog 1 | 500 mg/day for 2 weeks | 2.3% |

| Dog 2 | 250 mg/day for 3 weeks | 1.6% |

Table 2: Biodistribution of 13C in Various Tissues (Dog 2)

| Tissue | 12C (%) | 13C (%) |

| Liver | 98.71 | 1.29 |

| Kidney | 98.72 | 1.28 |

| Spleen | 98.73 | 1.27 |

| Lung | 98.72 | 1.28 |

| Heart | 98.72 | 1.28 |

| Costal Cartilage | 98.72 | 1.28 |

| Skeletal Muscle | 98.72 | 1.28 |

| Skin | 98.73 | 1.27 |

The results indicated that the highest concentration of the 13C label, outside of the liver (a primary site of metabolism), was found in the articular cartilage. This strongly suggests the preferential uptake and utilization of glucosamine in joint tissues.

Experimental Protocols

Sample Preparation for ICP-MS Analysis

A detailed protocol for the preparation of tissue samples for ICP-MS analysis is crucial for accurate isotope ratio measurements.

-

Tissue Digestion: Accurately weighed tissue samples are placed in Teflon centrifuge tubes. Trace metal-grade nitric acid is added, and the samples are digested at 90°C for 2 hours on a heat block.

-

Dilution: The digested samples are then diluted with high-purity water to achieve a final nitric acid concentration of 5%.

-

Analysis: The prepared solutions are analyzed using an ICP mass spectrometer equipped with a cross-flow nebulizer to measure the total elemental detection counts for 12C and 13C.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides valuable information on the chemical environment of the 13C label, confirming its incorporation into specific molecules.

-

Sample Preparation: Tissue samples (e.g., cartilage) are coarsely chopped and placed in a 5-mm diameter NMR tube with phosphate-buffered saline (PBS).

-

Data Acquisition: Broadband, proton-decoupled 13C MRS measurements are obtained. Key parameters include:

-

Spectrometer: Bruker AM-500 or equivalent

-

Frequency: 125.8 MHz for 13C

-

Decoupling Sequence: WALTZ-16 composite pulse decoupling

-

Flip Angle: 90°

-

Repetition Delay: 400 ms

-

Acquisitions: 25,000

-

-

Data Processing: The free induction decays (FIDs) are processed with exponential weighting, Fourier transformed, and manually phased. Peaks are referenced relative to a known standard.

Visualizing the Metabolic Pathway and Experimental Workflow

Hexosamine Biosynthetic Pathway (HBP)

Glucosamine enters the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the synthesis of glycosaminoglycans.

Proteoglycan Synthesis Pathway

UDP-GlcNAc is a key substrate for the synthesis of glycosaminoglycan chains, which are then attached to a core protein to form proteoglycans.

Experimental Workflow for In Vivo 13C-Glucosamine Study

The workflow for the canine study involved several key stages, from administration of the labeled compound to the final analysis of tissue samples.

Conclusion

Early studies utilizing this compound have been instrumental in demonstrating the bioavailability of oral glucosamine to joint tissues and its subsequent incorporation into proteoglycans. The methodologies detailed in this guide, including specific protocols for ICP-MS and NMR analysis, provide a framework for researchers investigating the metabolic fate of glucosamine and other small molecules. The visualization of the relevant biochemical pathways and experimental workflows further aids in the conceptual understanding of these processes. This foundational research underpins the ongoing investigation into the therapeutic potential of glucosamine for joint health.

References

- 1. researchgate.net [researchgate.net]

- 2. [논문]The Fate of Oral Glucosamine Traced by 13 C Labeling in the Dog [scienceon.kisti.re.kr]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fate of Oral Glucosamine Traced by (13)C Labeling in the Dog - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Glucosamine-2-13C Hydrochloride for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Glucosamine-2-13C hydrochloride, a stable isotope-labeled compound crucial for advanced research in metabolomics, proteomics, and drug development. This guide details commercial suppliers, quantitative specifications, experimental protocols, and its role in key cellular signaling pathways.

Commercial Suppliers and Quantitative Data

This compound is available from several reputable commercial suppliers catering to the research community. The following tables summarize the available quantitative data for both the labeled and unlabeled compounds to facilitate comparison and experimental planning.

Table 1: Commercial Suppliers of D-Glucosamine-2-13C Hydrochloride

| Supplier | Catalog Number | Additional Information |

| Santa Cruz Biotechnology | sc-221733 | Alternate Name: 2-Amino-2-deoxy-D-glucose-2-13C Hydrochloride[1] |

| LGC Standards | TRC-G514953 | Available in 2.5 mg and 25 mg pack sizes.[2] |

| MedChemExpress | HY-N0733S1 | Part of their isotope-labeled compound library. |

| Omicron Biochemicals, Inc. | GLC-070 | Inquire for pricing and availability.[3] |

Table 2: Physicochemical Properties of D-Glucosamine-2-13C Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅¹³CH₁₄ClNO₅ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 216.63 g/mol | Santa Cruz Biotechnology[1] |

| Isotopic Purity | ≥99 atom % 13C (for 1-13C variant) | Sigma-Aldrich |

| Isotopic Enrichment | Information not consistently available for the 2-13C variant. Researchers should consult the certificate of analysis from the supplier. |

Table 3: Physicochemical Properties of Unlabeled D-Glucosamine Hydrochloride (for reference)

| Property | Value | Source |

| CAS Number | 66-84-2 | Cayman Chemical, Sigma-Aldrich |

| Molecular Formula | C₆H₁₃NO₅ · HCl | Sigma-Aldrich |

| Molecular Weight | 215.63 g/mol | Sigma-Aldrich |

| Purity | ≥99% (HPLC) | Sigma-Aldrich |

| >99% | bioWORLD | |

| ≥95% | Cayman Chemical | |

| Melting Point | 190-194 °C (decomposes) | Sigma-Aldrich, bioWORLD |

| Optical Rotation | [α]20/D +72.5° (c=2, H₂O, 5hrs) | ChemicalBook |

| Solubility | Water: >100 mg/mL | Sigma-Aldrich, bioWORLD |

| PBS (pH 7.2): ~10 mg/mL | Cayman Chemical | |

| Appearance | White crystalline powder | bioWORLD |

Experimental Protocols

The use of this compound in metabolic labeling studies allows for the tracing of glucosamine through various metabolic pathways. Below are generalized protocols for cell culture labeling and subsequent analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cells with this compound to study its incorporation into cellular metabolites and macromolecules.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Glucose-free and glutamine-free cell culture medium

-

This compound

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency in complete culture medium.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS, glutamine, and a known concentration of this compound. The unlabeled glucose concentration should be adjusted based on the experimental goals.

-

Labeling: Aspirate the complete medium from the cells, wash once with PBS, and then add the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled glucosamine.

-

Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them. Collect the cell lysate and centrifuge to pellet the protein and cell debris. The supernatant contains the metabolites for analysis.

Analysis by Mass Spectrometry (MS)

MS is a powerful technique to identify and quantify the incorporation of 13C from this compound into various downstream metabolites.

Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.

-

LC-MS/MS or GC-MS Analysis: Reconstitute the samples in an appropriate solvent and inject them into the LC-MS/MS or GC-MS system.

-

Data Analysis: Analyze the mass spectra to identify metabolites containing 13C and determine the isotopic enrichment. This is achieved by monitoring the mass shift in the molecular ions and their fragments.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to pinpoint the location of the 13C label within a molecule.

Procedure:

-

Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer.

-

Data Analysis: Analyze the spectra to identify the chemical shifts of the 13C-labeled carbons and their coupled protons. This confirms the metabolic fate of the labeled glucosamine.

Signaling Pathways and Logical Relationships

This compound is an invaluable tool for probing key signaling pathways involved in cellular metabolism, inflammation, and stress responses.

Hexosamine Biosynthetic Pathway (HBP)

Glucosamine enters the hexosamine biosynthetic pathway (HBP) after being phosphorylated to glucosamine-6-phosphate. The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation of proteins and lipids.

Glucosamine and NF-κB Signaling

Glucosamine has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This is thought to occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity and the nuclear translocation of NF-κB subunits.

Glucosamine, ER Stress, and Autophagy

Studies have indicated that glucosamine can induce endoplasmic reticulum (ER) stress and modulate autophagy. The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to autophagy as a pro-survival mechanism. Glucosamine's influence on these pathways is an active area of research.

References

A Technical Guide to the Stability and Storage of Glucosamine-2-13C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Glucosamine-2-13C hydrochloride. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this isotopically labeled compound in their studies. This document details storage recommendations, stability data, potential degradation pathways, and relevant experimental protocols.

Overview of this compound

This compound is a stable, isotopically labeled form of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosylated proteins and lipids. The incorporation of a carbon-13 isotope at the second carbon position makes it a valuable tool in metabolic research, allowing for the tracing of glucosamine's metabolic fate in various biological systems.

Chemical Properties:

| Property | Value |

| Molecular Formula | ¹³C C₅H₁₄ClNO₅ |

| Molecular Weight | ~216.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability and purity of this compound.

General Storage Recommendations:

| Condition | Recommendation | Citation |

| Temperature | Store at +20°C for long-term storage. Room temperature is also acceptable for shorter periods. | [1][2] |

| Atmosphere | Store in a dry and well-ventilated area. | [3][4][5] |

| Container | Keep in the original, tightly sealed container to prevent moisture absorption. | |

| Incompatibilities | Avoid contact with strong oxidizing agents. |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid formation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Wash hands thoroughly after handling.

Stability Profile

Glucosamine hydrochloride is generally a stable compound under recommended storage conditions. While specific long-term stability studies on the 13C-labeled variant are not extensively published, data from studies on unlabeled glucosamine hydrochloride provide a strong indication of its stability.

Long-Term Stability

A study on glucosamine hydrochloride as a reference standard demonstrated its stability over an extended period when stored under refrigerated conditions.

Table 1: Long-Term Stability of Glucosamine Hydrochloride

| Storage Condition | Duration | Stability Outcome | Citation |

| 4–8°C | 144 months | Stable |

Short-Term Stability

The same study also investigated the stability of glucosamine hydrochloride under accelerated conditions, which can simulate the effects of short-term exposure to non-ideal temperatures during shipping or handling.

Table 2: Short-Term Stability of Glucosamine Hydrochloride

| Storage Condition | Duration | Stability Outcome | Citation |

| 25°C | 240 hours | Stable | |

| 60°C | 240 hours | Stable |

Another dataset for D-Glucosamine HCl at room temperature in a sealed container also shows high stability over a year.

Table 3: Stability of D-Glucosamine HCl at Room Temperature

| Time (Days) | Purity (%) |

| 1 | 99.88 |

| 5 | 99.89 |

| 10 | 99.88 |

| 15 | 99.87 |

| 45 | 99.87 |

| 180 | 99.86 |

| 365 | 99.87 |

| [Source: Stability Data of D-Glucosamine HCl] |

Degradation Pathways

Under certain conditions, particularly in aqueous solutions at elevated temperatures and varying pH, glucosamine can degrade. Understanding these degradation pathways is essential for designing stable formulations and interpreting experimental results. The primary degradation products include furfurals and pyrazines.

References

- 1. researchgate.net [researchgate.net]

- 2. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosamine - Wikipedia [en.wikipedia.org]

- 4. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glucosamine-2-13C Hydrochloride in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Glucosamine-2-13C hydrochloride in Nuclear Magnetic Resonance (NMR) spectroscopy for a variety of research applications. The specific labeling at the C2 position offers a powerful tool for tracing the metabolic fate of glucosamine and for studying its interactions with biological macromolecules.

Introduction to this compound in NMR

Glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosaminoglycans, proteoglycans, and other complex carbohydrates. The stable isotope labeling of glucosamine at the C2 position with Carbon-13 (¹³C) provides a distinct NMR-active nucleus. This allows for the sensitive and specific detection of the labeled molecule and its downstream metabolites, distinguishing them from the natural abundance background.

Key Applications:

-

Metabolic Flux Analysis: Tracing the incorporation of glucosamine into various metabolic pathways, such as the hexosamine biosynthetic pathway (HBP).

-

Drug Discovery and Development: Studying the interaction of glucosamine-based inhibitors with their target enzymes.

-

Structural Biology: Investigating the binding of glucosamine to proteins and other macromolecules to elucidate interaction sites and conformational changes.

-

Quantitative NMR (qNMR): Using the ¹³C signal as an internal standard for the quantification of glucosamine and its metabolites in complex biological samples.

Data Presentation: NMR Spectroscopic Data

The introduction of a ¹³C label at the C2 position of glucosamine hydrochloride results in a characteristic chemical shift in the ¹³C NMR spectrum. The precise chemical shift can vary slightly depending on the solvent, pH, and temperature. In aqueous solutions like D₂O, glucosamine exists as an equilibrium mixture of α and β anomers.

Table 1: Typical ¹³C NMR Chemical Shifts for D-Glucosamine Hydrochloride in D₂O

| Carbon Atom | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |

| C1 | ~90.2 | ~94.0 |

| C2 | ~57.5 | ~59.8 |

| C3 | ~72.0 | ~74.5 |

| C4 | ~70.5 | ~70.8 |

| C5 | ~72.3 | ~76.5 |

| C6 | ~61.2 | ~61.4 |

Note: The chemical shifts are referenced to an external standard (e.g., DSS) and can be influenced by experimental conditions. The specific labeling at the C2 position will result in a significantly enhanced signal at approximately 57.5 ppm and 59.8 ppm for the α and β anomers, respectively.

Experimental Protocols

Protocol for ¹³C NMR Analysis of Glucosamine-2-¹³C Hydrochloride

This protocol outlines the general procedure for acquiring a one-dimensional ¹³C NMR spectrum of the labeled compound.

Materials:

-

Glucosamine-2-¹³C hydrochloride

-

Deuterium oxide (D₂O, 99.9% D)

-

NMR tubes (5 mm)

-

Internal standard (optional, e.g., DSS or TSP)

Procedure:

-

Sample Preparation:

-

Weigh 5-10 mg of Glucosamine-2-¹³C hydrochloride.

-

Dissolve the sample in 0.5-0.6 mL of D₂O in a clean vial.

-

If using an internal standard, add a known quantity to the solution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the ¹³C probe.

-

-

Data Acquisition:

-

Set the spectrometer to acquire a ¹³C spectrum.

-

Typical acquisition parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds (to allow for full relaxation of the ¹³C nucleus).

-

Number of Scans: 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum using the internal standard or the known chemical shift of a reference compound.

-

Integrate the signals of interest.

-

Protocol for Metabolic Labeling and Tracing in Cell Culture

This protocol describes how to use Glucosamine-2-¹³C hydrochloride to trace its metabolic fate in a cell culture system.

Materials:

-

Glucosamine-2-¹³C hydrochloride

-

Cell line of interest

-

Appropriate cell culture medium (glucose-free or low-glucose medium is recommended for optimal incorporation)

-

Cell culture flasks or plates

-

Reagents for cell lysis and metabolite extraction (e.g., methanol, chloroform, water)

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of Glucosamine-2-¹³C hydrochloride (e.g., 1-10 mM).

-

Incubate the cells for a specific period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled glucosamine.

-

-

Metabolite Extraction:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench the metabolism by adding a cold solvent, such as liquid nitrogen or cold methanol.

-

Lyse the cells and extract the metabolites using a standard protocol, such as a methanol/chloroform/water extraction.

-

Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.

-

-

NMR Sample Preparation and Analysis:

-

Lyophilize the polar extract to remove the solvents.

-

Reconstitute the dried extract in D₂O containing a known concentration of an internal standard for quantification.

-

Transfer the sample to an NMR tube.

-

Acquire ¹³C or 2D ¹H-¹³C HSQC NMR spectra as described in Protocol 3.1. The 2D HSQC experiment is particularly useful for resolving overlapping signals and confirming the identity of labeled metabolites.[1]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Glucosamine-2-¹³C hydrochloride in NMR spectroscopy.

Caption: Workflow for ¹³C NMR analysis.

References

Application Note: Protocol for Metabolic Flux Analysis with 13C Labeled Glucosamine

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for conducting metabolic flux analysis (MFA) using 13C-labeled glucosamine. This technique is a powerful tool for quantitatively assessing the flux through the hexosamine biosynthesis pathway (HBP) and its impact on related metabolic and signaling pathways. By tracing the incorporation of 13C from glucosamine into downstream metabolites, researchers can gain critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.

Introduction

The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that branches from glycolysis to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation of proteins and lipids.[1][2] Dysregulation of the HBP is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Metabolic flux analysis using stable isotope tracers, such as 13C-labeled glucosamine, allows for the precise quantification of carbon flow through this pathway, providing a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations.[3][4]

This protocol details the necessary steps for cell culture and labeling with 13C-glucosamine, metabolite extraction, sample preparation for mass spectrometry, and data analysis to determine metabolic fluxes.

Experimental Protocols

Cell Culture and 13C-Glucosamine Labeling

This protocol is designed for adherent mammalian cell lines and can be adapted for suspension cultures.

Materials:

-

Cell line of interest (e.g., HEK293, HepG2, etc.)

-

Standard cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Glucose-free and glutamine-free DMEM

-

Dialyzed FBS

-

[U-13C6]-Glucosamine hydrochloride (or other desired labeled form)

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well or 10 cm cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of labeling.

-

Standard Culture: Culture cells in standard medium for 24 hours to allow for attachment and recovery.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and glutamine-free DMEM with a known concentration of glucose (e.g., 5 mM), glutamine (e.g., 2 mM), 10% dialyzed FBS, and the desired concentration of [U-13C6]-Glucosamine (e.g., 1 mM).

-

Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed 13C-glucosamine labeling medium to the cells.

-

Incubate for a specified time course (e.g., 0.25, 6, 16, 24 hours) to monitor the dynamics of label incorporation.[5] A 24-hour incubation is often sufficient to approach isotopic steady state for many metabolites.

-

Metabolite Extraction

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% Methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

Procedure:

-

Quenching and Washing:

-

Place the culture plates on ice to quench metabolic activity.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold 0.9% NaCl solution.

-

-

Extraction:

-

Add 1 mL (for 6-well plates) or 5 mL (for 10 cm dishes) of ice-cold 80% methanol to each plate.

-

Use a cell scraper to detach the cells and ensure they are suspended in the methanol.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Lysis and Precipitation:

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -80°C for at least 1 hour to facilitate protein precipitation.

-

-

Clarification:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas. The dried extracts can be stored at -80°C until analysis.

Sample Preparation for LC-MS Analysis

Materials:

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Syringe filters (0.22 µm)

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a buffer compatible with your chromatography method (e.g., 50-100 µL).

-

Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.

-

Transfer: Transfer the filtered samples to autosampler vials for LC-MS analysis.

LC-MS/MS Analysis for Isotopologue Distribution

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).

LC Method for UDP-GlcNAc:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar nucleotide sugars.

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0 with ammonium hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute polar compounds.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

MS/MS Method:

-

Ionization Mode: Negative Electrospray Ionization (ESI).

-

Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of UDP-GlcNAc isotopologues. The precursor ion will be the m/z of each isotopologue (M+0 to M+n), and a specific fragment ion will be monitored.

-

Correction for Natural Abundance: The raw isotopologue distribution data must be corrected for the natural abundance of 13C and other heavy isotopes.

Data Presentation and Analysis

Quantitative Data Tables

The following tables present example data obtained from a 13C-glucosamine tracing experiment.

Table 1: Fractional Enrichment of UDP-HexNAc Isotopologues in Hepa1-6 Cells after 24h Labeling with [U-13C6]-Glucose.

| Isotopologue | Fractional Enrichment (%) |

| M+0 | 5.2 |

| M+1 | 2.9 |

| M+2 | 5.8 |

| M+3 | 4.1 |

| M+4 | 1.8 |

| M+5 | 13.9 |

| M+6 | 66.3 |

This data demonstrates the significant incorporation of glucose-derived carbons into the UDP-HexNAc pool.

Table 2: Relative Abundance of Labeled N-Glycan Species in Min6 Cells after 24h Labeling with [1,2-13C2]-Glucosamine.

| N-Glycan Species | Labeled Species (m/z) | Relative Abundance (%) |

| Asialo-, agalacto-biantennary | 1188.4 (2-) | 100 |

| Monosialo-, agalacto-biantennary | 1333.9 (2-) | 45 |

| Disialo-, agalacto-biantennary | 1479.5 (2-) | 20 |

This table illustrates how 13C-glucosamine can be used to trace the synthesis of complex glycans.

Metabolic Flux Analysis Software

The corrected isotopologue distribution data is used as input for MFA software to calculate intracellular fluxes. Several software packages are available:

-

INCA: A MATLAB-based tool for isotopically non-stationary MFA.

-

13CFLUX2: A high-performance software suite for steady-state MFA.

-

FiatFlux: An open-source tool for calculating flux ratios and absolute fluxes.

-

FreeFlux: An open-source Python package for both steady-state and non-stationary MFA.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for 13C-Glucosamine Metabolic Flux Analysis.

Hexosamine Biosynthesis Pathway

Caption: The Hexosamine Biosynthesis Pathway showing entry points for glucose and glucosamine.

Signaling Pathways Influenced by Glucosamine Metabolism

Caption: Key signaling pathways modulated by glucosamine. Glucosamine can activate the Akt/mTOR pathway, leading to increased FGF21 expression, and the Wnt/β-catenin pathway, promoting chondrocyte proliferation.

References

- 1. 13CFLUX2: | www.13cflux.net [13cflux.net]

- 2. researchgate.net [researchgate.net]

- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 13C-Glucosamine Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Alterations in glycosylation patterns are recognized as hallmarks of numerous diseases, including cancer and neurodegenerative disorders. Stable isotope labeling with heavy isotopes, such as Carbon-13 (13C), coupled with mass spectrometry, has become a powerful technique for the quantitative analysis of metabolic pathways and the dynamics of post-translational modifications.

This document provides a detailed protocol for conducting 13C-glucosamine labeling experiments in cultured cells. By supplying cells with 13C-labeled glucosamine, researchers can trace its incorporation into the hexosamine biosynthetic pathway (HBP) and subsequently into various classes of glycoproteins, including N-linked and O-linked glycans. This approach enables the quantitative analysis of glycosylation dynamics, providing valuable insights into the regulation of this crucial biological process in response to various stimuli or disease states.

Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)

Glucosamine enters the HBP by being phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) that funnels glucose-derived fructose-6-phosphate into the pathway.[1][2][3] Glucosamine-6-phosphate is then converted through a series of enzymatic reactions to uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the central donor substrate for the synthesis of N-glycans, O-glycans, and O-GlcNAc modifications.[1][4]

Experimental Workflow

The overall experimental workflow for a 13C-glucosamine labeling experiment involves several key stages, from cell culture and labeling to sample preparation and mass spectrometry analysis. Careful execution of each step is crucial for obtaining high-quality, reproducible data.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 13C-Glucosamine

Objective: To incorporate 13C-glucosamine into cellular glycoproteins.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, cancer cell lines)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free and glutamine-free medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C6]-Glucosamine (or other specifically labeled glucosamine)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Seed cells in standard culture medium and grow to the desired confluency (typically 60-70%).

-

Preparation of Labeling Medium: Prepare a custom labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS (to minimize unlabeled glucose and glutamine), standard concentrations of glucose and glutamine, and the desired concentration of [U-13C6]-glucosamine. A starting concentration of 1-5 mM 13C-glucosamine can be used, but this should be optimized for the specific cell line and experimental goals.

-

Metabolic Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells twice with pre-warmed sterile PBS.

-

Add the pre-warmed 13C-glucosamine labeling medium to the cells.

-

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state in glycoproteins. This can range from 24 to 72 hours, depending on the cell line's doubling time and the turnover rate of the glycoproteins of interest. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal labeling time.

-

Cell Harvesting: After the labeling period, harvest the cells for protein extraction.

Protocol 2: Protein Extraction and Digestion

Objective: To extract total protein from labeled cells and digest it into peptides.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

Procedure:

-

Cell Lysis: Lyse the harvested cells using an appropriate lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.

-

-

Tryptic Digestion:

-

Dilute the protein sample with ammonium bicarbonate buffer.

-

Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

-

Protocol 3: Glycopeptide Enrichment and Glycan Release

Objective: To enrich for glycopeptides and, if desired, release N-linked glycans for analysis.

Materials:

-

Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges

-

PNGase F

-

SPE cartridges (e.g., C18) for purification

Procedure:

-

Glycopeptide Enrichment: Enrich glycopeptides from the tryptic digest using HILIC SPE. The hydrophilic glycans will bind to the HILIC material, separating them from non-glycosylated peptides.

-

N-Glycan Release (Optional): For N-glycan analysis, treat the enriched glycopeptides with PNGase F to release the N-linked glycans.

-

Purification: Purify the released N-glycans or the enriched glycopeptides using a suitable SPE cartridge (e.g., C18 for glycopeptides, graphitized carbon for glycans) to remove salts and other contaminants prior to mass spectrometry analysis.

Data Presentation

The quantitative data obtained from 13C-glucosamine labeling experiments can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Isotopic Enrichment of Glycans in Articular Cartilage after Oral Administration of 13C-Glucosamine in a Canine Model

| Treatment Group | Duration of Treatment | 13C Abundance in Articular Cartilage (%) | Increase in 13C Abundance over Control (%) |

| Control | - | 1.11 | - |

| 13C-Glucosamine (500 mg/day) | 2 weeks | 1.13 | 2.3 |

| 13C-Glucosamine (250 mg/day) | 3 weeks | 1.12 | 1.6 |

Data adapted from a study on the in vivo fate of oral glucosamine, demonstrating the incorporation of the 13C label into joint cartilage.

Table 2: Hypothetical Quantitative Data from an in vitro 13C-Glucosamine Labeling Experiment

| Cell Line | Treatment | Protein | Glycosylation Site | 13C-GlcNAc Labeling Efficiency (%) | Fold Change in Glycosylation vs. Control |

| HeLa | Control | EGFR | N845 | 0 | 1.0 |

| HeLa | Drug X | EGFR | N845 | 85 | 1.5 |

| HEK293 | Control | Mucin-1 | S123 | 0 | 1.0 |

| HEK293 | Drug Y | Mucin-1 | S123 | 92 | 0.7 |

This table presents hypothetical data to illustrate how results from a cell culture-based 13C-glucosamine labeling experiment could be presented. The labeling efficiency represents the percentage of a specific glycan that contains the 13C label, and the fold change indicates the relative abundance of that specific glycoform.

Conclusion

The 13C-glucosamine labeling protocol described in these application notes provides a robust framework for investigating the dynamics of protein glycosylation in a quantitative manner. By tracing the incorporation of 13C-glucosamine into the hexosamine biosynthetic pathway and downstream glycoproteins, researchers can gain valuable insights into how glycosylation is regulated in health and disease. The detailed protocols for cell culture, sample preparation, and data presentation will aid scientists in designing and executing these powerful experiments, ultimately advancing our understanding of the complex roles of protein glycosylation in biology and medicine.

References

- 1. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering protein glycosylation dynamics and heterogeneity using deep quantitative glycoprofiling (DQGlyco) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Quantifying Glucosamine Metabolism with Glucosamine-2-13C Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying glucosamine metabolism using Glucosamine-2-13C hydrochloride as a stable isotope tracer. This method allows for the precise tracking of exogenous glucosamine as it enters cellular metabolic pathways, providing valuable insights into the dynamics of the hexosamine biosynthesis pathway (HBP) and its contribution to various cellular processes. This technique is particularly relevant for research in areas such as osteoarthritis, cancer metabolism, and other diseases where alterations in glucose and glucosamine metabolism are implicated.

Introduction